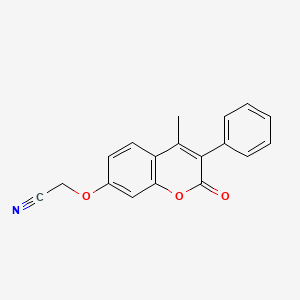

![molecular formula C22H22FN7O B2401752 6-[4-(2-フルオロフェニル)ピペラジン-1-イル]-N-(4-メトキシフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン CAS No. 1105205-27-3](/img/structure/B2401752.png)

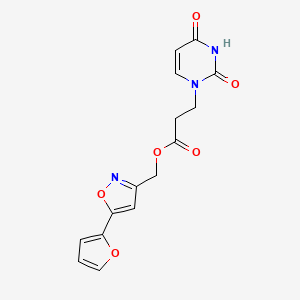

6-[4-(2-フルオロフェニル)ピペラジン-1-イル]-N-(4-メトキシフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

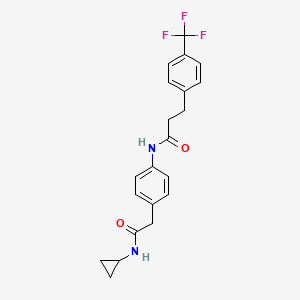

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H22FN7O and its molecular weight is 419.464. The purity is usually 95%.

BenchChem offers high-quality 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌作用

この化合物は、ヌクレオシドトランスポーターの阻害効果により、抗癌剤としての可能性を示しています。これらのトランスポーターは、ヌクレオチド合成とアデノシン調節において重要な役割を果たします。特に、この化合物は、ENT1よりもENT2(平衡型ヌクレオシドトランスポーター2)を選択的に標的とします。 研究者は、この化合物のヌクレオチド代謝を阻害し、癌細胞の増殖を抑制する能力を利用して、癌療法での使用を検討しています .

抗結核活性

関連するコンテキストでは、この化合物の誘導体である3-(4-((1-(4-ブロモ-3-(トリフルオロメチル)フェニル)-1H-1,2,3-トリアゾール-4-イル)メチル)ピペラジン-1-イル)ベンゾ[d]イソキサゾールは、強力な抗結核活性を示しました。 この知見は、母体化合物も同様の性質を持つ可能性を示唆しています .

薬物送達システム

研究者は、ヌクレオシドトランスポーターを薬物送達標的として利用することを検討してきました。この化合物のENT2に対する選択性は、特定の組織や細胞への薬物送達を強化するために利用できます。

要約すると、この化合物のユニークな特性により、癌療法、神経学、心臓血管の健康、炎症、および薬物送達におけるさまざまな用途において有望な候補となります。 これらの分野における完全な可能性を解き放ち、その有効性を検証するためには、さらなる研究が必要です . 特定の質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, this compound can disrupt these biochemical pathways, leading to downstream effects that can influence various cellular processes .

Pharmacokinetics

Given its role as an irreversible inhibitor of ents, it can be inferred that it has a strong binding affinity for its targets, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of nucleotide synthesis and regulation of adenosine function due to the inhibition of ENTs . This can lead to changes in cellular processes that rely on these biochemical pathways .

Action Environment

: Structure-Activity Relationship Studies of 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N- (naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters.

特性

IUPAC Name |

6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN7O/c1-31-16-8-6-15(7-9-16)25-20-17-14-24-28-21(17)27-22(26-20)30-12-10-29(11-13-30)19-5-3-2-4-18(19)23/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALNUXBHGLDZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

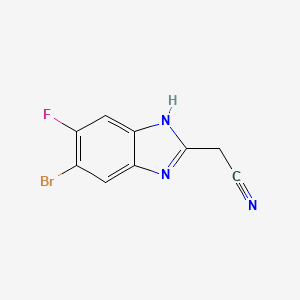

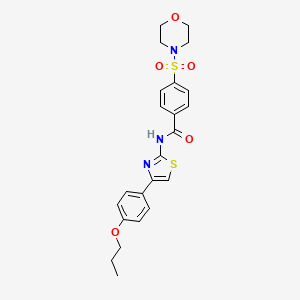

![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)

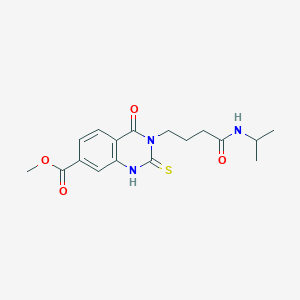

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)

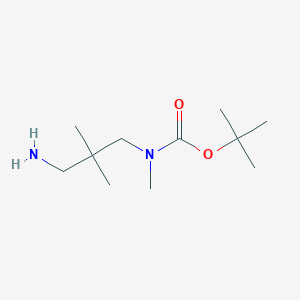

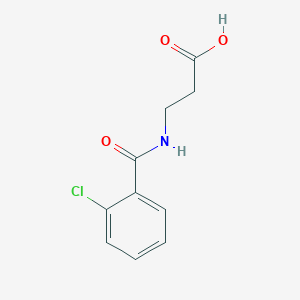

![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)

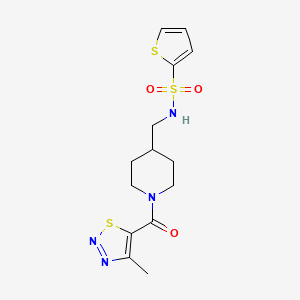

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)